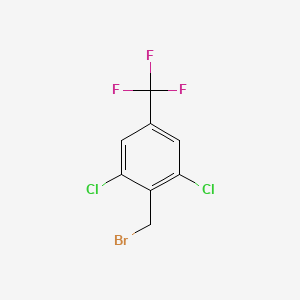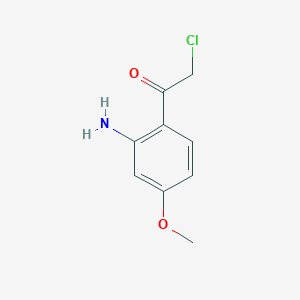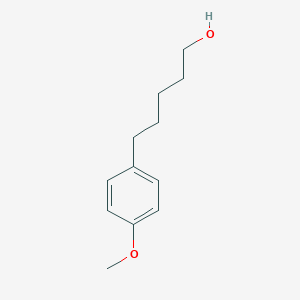
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a dimethylamino group and a sulphonamide group, along with a pyridazine ring substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative with a dimethylamino group. This can be achieved through a Friedel-Crafts alkylation reaction.
Sulphonamide Formation: The sulphonamide group is introduced via a sulphonation reaction followed by amination.
Pyridazine Ring Introduction: The final step involves the coupling of the naphthalene derivative with a 6-chloro-3-pyridazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 2-[(6-chloro-3-pyridazinyl)amino]ethanol
- 6-chloro-3(2H)-pyridazinone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with a dimethylamino group and a sulphonamide group, along with a chlorinated pyridazine ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15ClN4O2S |
|---|---|
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
N-(6-chloropyridazin-3-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-21(2)13-7-3-6-12-11(13)5-4-8-14(12)24(22,23)20-16-10-9-15(17)18-19-16/h3-10H,1-2H3,(H,19,20) |
Clé InChI |
CIYDSKLFHZROHZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,4-Difluoro-phenyl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8529590.png)

![N-{3-Chloro-4-[(6-chloropyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B8529607.png)
![1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione](/img/structure/B8529609.png)

![1-[(5-Bromo-2-thienyl)methyl]pyrrolidine](/img/structure/B8529615.png)





![N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8529640.png)
![methyl 6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B8529647.png)
